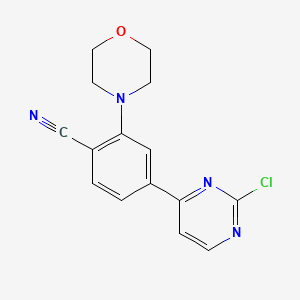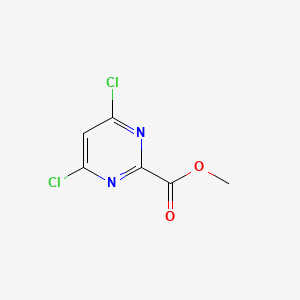![molecular formula C10H10Cl2N2O2 B1424363 2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride CAS No. 1211430-27-1](/img/structure/B1424363.png)
2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride
Vue d'ensemble
Description
“2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N2O2 . It has a molecular weight of 261.1 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2.ClH/c11-5-10-12-6-3-8-9(4-7(6)13-10)15-2-1-14-8;/h3-4H,1-2,5H2,(H,12,13);1H . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.1 g/mol. It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Structural and Spectral Studies
- Molecular Structure Analysis: Extensive studies on the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride have been conducted, using techniques like X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. The compound forms an infinite chain structure through intermolecular hydrogen bonds (Abdel Ghani & Mansour, 2012).
Antimicrobial and Antifungal Applications
- Antibacterial Activity: Various derivatives of 2-chloromethyl-1H-benzimidazole have shown significant in vitro antimicrobial activity against a range of gram-positive and gram-negative bacterial strains (Mahalakshmi & Chidambaranathan, 2015).
- Fungicidal Properties: Some 5-membered heterocyclic derivatives containing benzimidazoles have been evaluated for their fungicidal activities, with a few showing better effectiveness than commercially used fungicides (Mishra, Singh, Dubey, & Mishra, 1993).
Anticancer Potential
- Antiproliferative Activity: Novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized and tested for antiproliferative activity in vitro on several human cancer cell lines, with some compounds showing moderate activity (Hranjec, Pavlović, & Karminski-Zamola, 2012).
- Cytotoxicity Evaluation: Benzimidazole-4,7-diones substituted at the 2-position, synthesized using 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione, exhibited significant cytotoxicity on colon, breast, and lung cancer cell lines (Gellis, Kovacic, Boufatah, & Vanelle, 2008).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties: A series of 2-methylaminobenzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole derivatives showed potent analgesic and anti-inflammatory activities in mice and rat models (Achar, Hosamani, & Seetharamareddy, 2010).
Synthesis of Diverse Chemical Libraries
- Generation of Structurally Diverse Compounds: Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a variety of structurally diverse compounds, including pyrazolines, pyridines, benzodiazepines, and others were synthesized (Roman, 2013).
Mécanisme D'action
Target of action
Benzimidazoles are a class of compounds that have a wide range of targets depending on their specific structures and functional groups. They are known to interact with various enzymes and receptors in the body .
Mode of action
The mode of action of benzimidazoles also varies. Some benzimidazoles inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
Benzimidazoles can affect multiple biochemical pathways. For example, some benzimidazoles are used as antifungal agents and work by disrupting the synthesis of microtubules, a key component of the cell’s cytoskeleton .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary greatly depending on their specific structures. Some are well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .
Result of action
The effects of benzimidazoles at the molecular and cellular level can include changes in cell morphology, inhibition of cell growth, and induction of cell death, among others .
Action environment
The action of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
Propriétés
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c11-5-10-12-6-3-8-9(4-7(6)13-10)15-2-1-14-8;/h3-4H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXGBURHGPCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)








![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)



